molecular formula C4H9ClOS B6596700 butane-1-sulfinyl chloride CAS No. 13455-88-4

butane-1-sulfinyl chloride

Cat. No.: B6596700
CAS No.: 13455-88-4
M. Wt: 140.63 g/mol
InChI Key: LTQJJIHJWKUKKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1-sulfinyl chloride can be synthesized through the reaction of butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the butane-1-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of gas ceases, indicating the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas handling systems to manage the exothermic nature of the reaction and the release of sulfur dioxide gas. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Butane-1-sulfinyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines under mild conditions to form sulfonamides.

    Alcohols: Reacts with alcohols in the presence of a base, such as pyridine, to form sulfonate esters.

    Thiols: Reacts with thiols to form sulfonothioates.

Major Products

Mechanism of Action

The mechanism of action of butane-1-sulfinyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom susceptible to nucleophilic attack . This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    Methane-1-sulfinyl chloride: A smaller analog with similar reactivity but different physical properties.

    Ethane-1-sulfinyl chloride: Another analog with similar reactivity but different chain length.

    Propane-1-sulfinyl chloride: Similar reactivity with a different chain length.

Uniqueness

Butane-1-sulfinyl chloride is unique due to its specific chain length, which can influence the physical properties and reactivity of the compound. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis .

Biological Activity

Butane-1-sulfinyl chloride (CAS Number: 13455-88-4) is a sulfinyl chloride compound that plays a significant role in organic synthesis and biological applications. Its unique structure allows it to participate in various chemical reactions, particularly in modifying biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its clear, colorless to light yellow liquid form. The compound's molecular formula is C4H9ClO2SC_4H_9ClO_2S, with a molecular weight of approximately 134.63 g/mol. Its reactivity is primarily due to the sulfonyl chloride functional group, which is highly electrophilic and can interact with various nucleophiles.

PropertyValue
Molecular FormulaC4H9ClO2SC_4H_9ClO_2S
Molecular Weight134.63 g/mol
StateClear liquid
ColorColorless to light yellow

The biological activity of this compound is largely attributed to its ability to form sulfonyl derivatives through nucleophilic substitution reactions. Upon exposure to nucleophiles such as amines, alcohols, or thiols, it can yield sulfonamides, sulfonate esters, and sulfonothioates, respectively. These derivatives often exhibit enhanced biological properties compared to their precursors.

Key Reactions:

  • Substitution Reactions : Interacts with amines to form sulfonamides.
  • Hydrolysis : Reacts with water to produce butane-1-sulfonic acid and hydrochloric acid.

Biological Applications

This compound has several notable applications in biology and medicine:

  • Modification of Biomolecules : It is used to introduce sulfonyl groups into proteins and peptides, which can significantly alter their biological activity.
  • Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of sulfonamide-based drugs known for their antibacterial and anti-inflammatory properties .
  • Antimicrobial Activity : The compound has been shown to inhibit the production of inflammatory substances and acetylcholinesterase activity, making it useful in developing antimicrobial agents .

Study 1: Antimicrobial Properties

A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against various pathogens. The mechanism involved the inhibition of key enzymes responsible for bacterial growth.

Study 2: Cancer Cell Inhibition

Research conducted on the effects of this compound on cancer cell lines revealed that it inhibited cell proliferation in vitro. The compound's ability to modify cellular pathways led to apoptosis in treated cells, highlighting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Methane-1-sulfinyl chlorideSmaller analogSimilar reactivity but different physical properties
Ethane-1-sulfinyl chlorideIntermediate chain lengthUsed in organic synthesis
Propane-1-sulfinyl chlorideLonger chain lengthExhibits different reactivity profiles

Properties

IUPAC Name

butane-1-sulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJJIHJWKUKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454152
Record name 1-Butanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13455-88-4
Record name 1-Butanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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